6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine
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Overview
Description
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.17608748 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Research has been conducted on the synthesis of novel pyridine and fused pyridine derivatives, which are structurally related to the compound . These derivatives have been prepared and subjected to in silico molecular docking screenings, showing moderate to good binding energies with target proteins. The antimicrobial and antioxidant activities of these compounds have also been evaluated, indicating their potential in therapeutic applications (Flefel et al., 2018).
Antimycobacterial Activity
Fluorinated benzothiazolo imidazole compounds, which share some structural features with the compound of interest, have shown promising antimicrobial activity. This research highlights the potential of such compounds in addressing infectious diseases caused by mycobacteria (Sathe et al., 2011).
Analgesic and Anti-inflammatory Activity
Studies on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, which are related to the compound , have shown significant analgesic and anti-inflammatory activities. This research suggests the potential of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity (Gökçe et al., 2011).
Anticancer Activity
Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has demonstrated their potential anticancer activity. This underscores the relevance of structural elements like piperazine in designing compounds with therapeutic applications against various cancer types (Kumar et al., 2013).
Glucan Synthase Inhibitors
A structure-activity relationship study of pyridazinones as glucan synthase inhibitors has identified potent compounds effective against fungal infections. This research is indicative of the compound's potential application in treating fungal diseases (Ting et al., 2011).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSYNPZIHNYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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